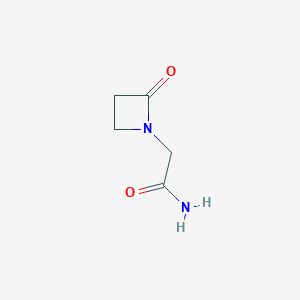

alpha-(2-Oxo-1-azetidinyl)acetamide

Description

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(2-oxoazetidin-1-yl)acetamide |

InChI |

InChI=1S/C5H8N2O2/c6-4(8)3-7-2-1-5(7)9/h1-3H2,(H2,6,8) |

InChI Key |

KANZOFLWLNQFCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)CC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Alpha-(2-Oxo-1-azetidinyl)acetamide derivatives have been investigated for their anticancer properties. A notable study synthesized several derivatives and evaluated their cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most promising derivative demonstrated potent anti-proliferative activity with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating its potential as a therapeutic agent for liver cancer treatment .

1.2 Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity. A series of compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis, with some showing significant inhibition of vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase . This suggests that these compounds could be developed into new treatments for tuberculosis.

1.3 Glucokinase Activation

Another area of application is the modulation of glucokinase activity, which plays a crucial role in glucose metabolism. Certain derivatives of this compound have been identified as glucokinase activators, potentially offering therapeutic benefits for conditions like Type 2 diabetes and metabolic syndrome . These compounds could help manage blood sugar levels by enhancing the activity of glucokinase, thereby improving glucose uptake.

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. It has been utilized in palladium-catalyzed reactions to produce various complex molecules, including oxindoles and β-lactams . These reactions demonstrate the compound's versatility in generating pharmacologically relevant scaffolds.

Table 1: Summary of Synthetic Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Palladium-catalyzed C–H insertion | Oxindoles | 23% | |

| Palladium-catalyzed α-arylation | Various aromatic compounds | Not specified |

Case Studies

3.1 Case Study: Anticancer Evaluation

In a systematic evaluation of this compound derivatives, researchers synthesized a library of compounds and assessed their cytotoxic effects on multiple cancer cell lines. The study revealed that specific modifications to the azetidine ring enhanced anticancer activity, leading to the identification of lead compounds for further development .

3.2 Case Study: Antimicrobial Activity Against Tuberculosis

A series of this compound derivatives were tested against Mycobacterium tuberculosis. The most effective compounds were found to inhibit critical enzymes involved in mycobacterial metabolism, demonstrating potential as novel antitubercular agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Bioactivity

- Ring Size and Stability : The 4-membered azetidinyl ring in alpha-(2-Oxo-1-azetidinyl)acetamide confers higher ring strain compared to 5-membered pyrrolidinyl analogs (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) . This strain may enhance reactivity or metabolic degradation but could be mitigated by electron-withdrawing groups.

- CNS Penetration: CNS-11 and CNS-11g () demonstrate that low hydrogen bond donors/acceptors (<5) and rotatable bonds (<5) improve blood-brain barrier permeability. This compound likely shares these traits, making it a candidate for neurodegenerative therapies.

- Therapeutic Targets : Unlike acetoacetanilide (industrial use) or N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (synthetic precursor) , azetidinyl-containing analogs are tailored for biological activity. For example, the sulfonamido analog in inhibits β-amyloid peptide production, highlighting substituent-dependent target specificity.

Preparation Methods

Staudinger-Type Cyclization Approach

The Staudinger reaction, traditionally used for β-lactam synthesis, has been adapted for α-(2-Oxo-1-azetidinyl)acetamide preparation. A representative protocol involves sequential hydrazide formation, Schiff base synthesis, and cyclization:

-

Hydrazide Preparation : Hydrazine hydrate reacts with chloroacetyl chloride at 5°C to form chloroacetohydrazide (Compound a ), confirmed by FT-IR (νmax 3410, 1625 cm⁻¹) and ¹H-NMR (δ 12.0 ppm, NH₂).

-

Schiff Base Formation : Condensation of chloroacetohydrazide with benzaldehyde yields N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazide (Compound c ), characterized by a carbonyl stretch at 1630 cm⁻¹.

-

Cyclization : Refluxing Compound c with chloroacetyl chloride in ethanol and triethylamine induces ring closure, producing N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl)acetamide (Compound d ) in 81% yield.

Table 1: Reaction Conditions and Yields for Staudinger-Type Synthesis

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, chloroacetyl chloride | - | 5°C | 2 | 85 |

| Schiff base synthesis | Benzaldehyde, KOH | Ethanol | 75–85°C | 4 | 75 |

| Cyclization | Chloroacetyl chloride, Et₃N | Ethanol | 90–100°C | 3 | 81 |

This method’s efficiency stems from the intramolecular nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, forming the β-lactam ring.

One-Step Carbamate-Acetamide Coupling

A patent by describes a one-step synthesis of oxazolidinones, which can be extrapolated to azetidinone derivatives. Reacting N-aryl-O-alkylcarbamates with acetamidoacetoxypropane derivatives in the presence of lithium t-butoxide and nucleophiles yields 2-oxo-5-oxazolidinylmethylacetamides. For azetidinones, substituting the oxazolidinone precursor with a β-lactam-forming agent (e.g., chloroacetyl chloride) could facilitate analogous ring closure.

Key Reaction Parameters:

This approach avoids intermediate isolation, enhancing scalability, though azetidinone-specific modifications require further validation.

Alternative Hydrazide-Based Routes

Hydrazide intermediates serve as versatile precursors for azetidinone synthesis. For example, 2-(1H-pyrrol-1-yl)acetohydrazide (Compound b ) undergoes cyclocondensation with aldehydes and ketones to form Schiff bases, which subsequently react with chloroacetylating agents to yield azetidinones. Adjusting the aldehyde component (e.g., using formaldehyde instead of benzaldehyde) could simplify the azetidinylacetamide structure.

Table 2: Spectral Data for Key Intermediates

| Compound | FT-IR (cm⁻¹) | ¹H-NMR (DMSO, δ ppm) |

|---|---|---|

| a | 3410 (NH), 1625 (C=O) | 12.0 (NH₂), 7.3–8.1 (Ar-H) |

| c | 1630 (C=N), 3051 (Ar-H) | 7.5–8.1 (Ar-H), 6.4 (CH-Ph) |

| d | 1670 (amide C=O), 1350 (C-Cl) | 6.4 (CH-Ph), 5.5 (CH-Cl) |

Reaction Optimization and Conditions

Solvent and Temperature Effects

-

Ethanol vs. THF : Ethanol promotes Schiff base formation (75–85°C), while THF is optimal for lithium-mediated couplings (15–18°C).

-

Base Selection : Triethylamine facilitates cyclization in Staudinger routes, whereas lithium t-butoxide enhances nucleophilicity in one-step methods.

Characterization and Analytical Data

Spectroscopic Validation

Q & A

Q. What synthetic methodologies are recommended for alpha-(2-Oxo-1-azetidinyl)acetamide, and how can reaction parameters be optimized?

Synthesis typically involves coupling reactions between azetidinone precursors and activated acetamide derivatives. Key parameters include solvent choice (e.g., dichloromethane or acetone for polarity control), temperature (40–60°C to balance reaction rate and side-product formation), and catalysts (e.g., carbodiimides for amide bond formation). Optimization requires monitoring via TLC or HPLC, with purification using column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidinyl and acetamide moieties, while IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can preclinical pharmacokinetic studies be designed to evaluate this compound’s bioavailability and metabolic stability?

Use rodent models to assess oral/intravenous administration, with plasma sampling at defined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quantify parent compound and metabolites via LC-MS/MS. Parallel in vitro assays (e.g., liver microsomes) identify metabolic pathways. Adjust formulations (e.g., co-solvents) to enhance solubility and absorption .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound derivatives targeting neurological pathways?

Discrepancies may arise from blood-brain barrier permeability or metabolic inactivation. Address by:

Q. How are structure-activity relationships (SAR) established for this compound analogues in antimicrobial applications?

Systematically vary substituents on the azetidinyl ring (e.g., electron-withdrawing groups) and acetamide side chain. Test derivatives against fungal/bacterial panels (e.g., Candida albicans, Staphylococcus aureus) using minimum inhibitory concentration (MIC) assays. Correlate activity with computational docking studies to identify key target interactions (e.g., binding to fungal CYP51) .

Q. What experimental protocols assess the hydrolytic stability of this compound under physiological conditions?

Incubate the compound in buffers mimicking physiological pH (1.2–7.4) at 37°C. Monitor degradation via HPLC at timed intervals (0, 6, 12, 24 hours). Acidic conditions (pH <3) may accelerate hydrolysis of the azetidinone ring, necessitating formulation adjustments (e.g., enteric coatings) .

Q. How should dose-response data from high-throughput screening of this compound derivatives be statistically analyzed?

Apply nonlinear regression models to calculate IC₅₀/EC₅₀ values. Use ANOVA to compare efficacy across derivatives, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. Validate reproducibility via triplicate experiments and include positive/negative controls (e.g., known inhibitors) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in toxicity profiles between rodent carcinogenicity studies and genetic toxicity assays for acetamide derivatives?

Rodent carcinogenicity (e.g., liver tumors) may stem from metabolic activation pathways absent in in vitro assays (e.g., micronucleus tests). Investigate species-specific cytochrome P450 metabolism using liver S9 fractions. Combine chronic in vivo studies (18–24 months) with transcriptomic profiling to identify oncogenic pathways .

Q. Methodological Notes

- Synthesis Optimization : Prioritize green solvents (e.g., ethanol) to reduce environmental impact .

- Toxicity Testing : Include Ames tests and comet assays for comprehensive genotoxicity evaluation .

- Computational Modeling : Use molecular dynamics simulations to predict binding stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.